Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenyl)-3-buten-2-one with 2-hydroxyethylamine to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-diamino-1,3,5-triazine in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-bis[4-[bis(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid
- 1,3,5-Triazine derivatives
Uniqueness
ETHYL 3-({4-[(2-HYDROXYETHYL)AMINO]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}AMINO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C21H30N6O4 |
---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
ethyl 3-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C21H30N6O4/c1-3-31-18(29)14-17(16-6-4-15(2)5-7-16)23-20-24-19(22-8-11-28)25-21(26-20)27-9-12-30-13-10-27/h4-7,17,28H,3,8-14H2,1-2H3,(H2,22,23,24,25,26) |
InChI-Schlüssel |
BTDJFUJSTKOPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)NCCO)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.